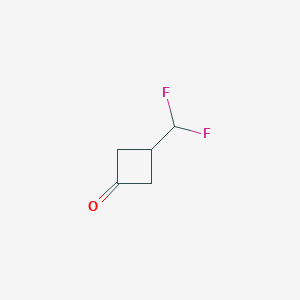

3-(Difluoromethyl)cyclobutan-1-one

Description

BenchChem offers high-quality 3-(Difluoromethyl)cyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)cyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(difluoromethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)3-1-4(8)2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAWRARKBZEJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-(Difluoromethyl)cyclobutan-1-one: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Difluoromethyl)cyclobutan-1-one, a fluorinated building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and the strategic importance of the difluoromethyl group in drug design, offering field-proven insights for its application in research and development.

Introduction: The Rising Prominence of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine and fluorinated motifs can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethyl (CHF₂) group has emerged as a critical bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its strong electron-withdrawing nature and ability to act as a hydrogen bond donor make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Difluoromethyl)cyclobutan-1-one serves as a key intermediate, providing access to a range of difluoromethylated cyclobutane derivatives for incorporation into novel therapeutic agents.

Core Chemical Properties

Precise experimental data for 3-(Difluoromethyl)cyclobutan-1-one is not widely published, with many commercial suppliers not providing detailed physical properties. However, based on its structure and data for analogous compounds, we can infer and present the following key characteristics.

Structural and Physical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₆F₂O | [2] |

| Molecular Weight | 120.1 g/mol | [2] |

| CAS Number | 1461713-56-3 | [2] |

| Appearance | Not specified (likely a liquid) | Inferred from related compounds |

| Boiling Point | Not available | Predicted for the analogous alcohol, 3-(difluoromethyl)cyclobutan-1-ol, is 138.2±15.0 °C.[3] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

The Physicochemical Impact of the Difluoromethyl Group

The difluoromethyl group imparts unique electronic and steric properties to the cyclobutane ring.

-

Enhanced Electrophilicity: The two fluorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon in α,α-difluoromethyl ketones.[4][5] This heightened reactivity is a key feature in its synthetic applications and its potential use in covalent drug design.

-

Lipophilicity and Hydrogen Bonding: The CHF₂ group is considered a lipophilic hydrogen bond donor. This dual character allows it to improve membrane permeability while also potentially engaging in favorable hydrogen bonding interactions with biological targets.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, a crucial attribute for improving the in vivo half-life of drug candidates.[6]

Synthesis and Preparation

Conceptual Synthetic Workflow

A common strategy for introducing a difluoromethyl group involves the reaction of an aldehyde with a difluoromethylating agent. Therefore, a logical synthetic precursor to 3-(Difluoromethyl)cyclobutan-1-one would be 3-formylcyclobutan-1-one or a protected version thereof.

Caption: Conceptual workflow for the synthesis of 3-(Difluoromethyl)cyclobutan-1-one.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known deoxofluorination reactions and should be adapted and optimized for specific laboratory conditions.

Reaction: Deoxofluorination of 3-formylcyclobutanone ethylene ketal.

Step 1: Ketal Protection

-

To a solution of 3-oxocyclobutane-1-carbaldehyde in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 3-formylcyclobutanone ethylene ketal.

Step 2: Deoxofluorination

-

Dissolve the protected ketal in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2 equivalents) to the stirred solution.

-

Allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by carefully adding it to a cooled, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude difluoromethylated ketal in a mixture of acetone and 1M hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS for the disappearance of the ketal.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(Difluoromethyl)cyclobutan-1-one.

Chemical Reactivity and Synthetic Utility

The primary sites of reactivity for 3-(Difluoromethyl)cyclobutan-1-one are the carbonyl group and the protons alpha to the carbonyl. The electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated cyclobutanones.

Nucleophilic Addition to the Carbonyl Group

The ketone functionality can undergo a variety of nucleophilic addition reactions.

Caption: Key nucleophilic addition reactions of 3-(Difluoromethyl)cyclobutan-1-one.

-

Reduction: Reduction of the ketone with agents like sodium borohydride will yield the corresponding alcohol, 3-(difluoromethyl)cyclobutan-1-ol. This alcohol can serve as a precursor for further functionalization.

-

Grignard and Organolithium Addition: Reaction with organometallic reagents allows for the introduction of various alkyl, aryl, or vinyl groups at the C1 position, leading to tertiary alcohols.

-

Reductive Amination: The ketone can be converted to the corresponding amine, 3-(difluoromethyl)cyclobutanamine, through reductive amination. This is a crucial transformation for incorporating the scaffold into amine-containing drug candidates.

Reactions at the α-Carbon

The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further derivatization of the cyclobutane ring.

Spectroscopic Characterization (Predicted)

¹H NMR

-

-CHF₂ Proton: A characteristic triplet in the range of δ 5.5-6.5 ppm due to coupling with the two fluorine atoms.

-

Cyclobutane Protons: A series of multiplets in the δ 2.0-3.5 ppm range. The protons alpha to the carbonyl will be the most downfield.

¹³C NMR

-

Carbonyl Carbon (C=O): A signal in the δ 200-210 ppm region.

-

-CHF₂ Carbon: A triplet in the δ 110-120 ppm region due to one-bond coupling with the two fluorine atoms.

-

Cyclobutane Carbons: Signals in the δ 20-50 ppm range.

¹⁹F NMR

-

A doublet centered around δ -110 to -130 ppm, coupled to the proton of the difluoromethyl group.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band in the region of 1780-1800 cm⁻¹. The electron-withdrawing effect of the difluoromethyl group will likely shift this to a higher wavenumber compared to a non-fluorinated cyclobutanone.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹.

Safety and Handling

3-(Difluoromethyl)cyclobutan-1-one is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Difluoromethyl)cyclobutan-1-one is a valuable building block for medicinal chemistry, offering a gateway to a diverse range of difluoromethylated cyclobutane derivatives. Its enhanced electrophilicity and the unique properties imparted by the difluoromethyl group make it a strategic component for the design of novel therapeutics with improved metabolic stability and target engagement. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, its chemical behavior can be confidently predicted based on established principles of fluorine chemistry. This guide provides a solid foundation for researchers to understand and utilize this important synthetic intermediate.

References

-

Citarella, A., et al. (2022). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Pharmaceuticals, 15(5), 589. Available at: [Link]

-

Stagno, C., et al. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. IRIS Unime. Available at: [Link]

-

Powers, J. P., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ChemMedChem. Available at: [Link]

- Micale, N., et al. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. Pharmaceuticals, 15(5), 589.

- Silverman, R. B., & Richard, J. P. (2024). Use of (s)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid in the treatment of cancer. Google Patents.

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(10), 1694-1704. Available at: [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)cyclobutan-1-one. Retrieved from [Link]

-

Mykhailiuk, P. K. (2020). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 26(56), 12837-12847. Available at: [Link]

-

Zhang, W., et al. (2023). A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones. Organic Chemistry Frontiers, 10(1), 123-129. Available at: [Link]

-

PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Elend, D., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. Available at: [Link]

-

Douglas, J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Li, Y., et al. (2025). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science. Available at: [Link]

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(5), 491-499.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1694-1704. Available at: [Link]

-

Katon, J. E., & Feairheller, W. R. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Struck, A., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116298.

-

Bayer CropScience AG. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. Available at: [Link]

-

Papov, V. V., et al. (2021). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace. Available at: [Link]

-

Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8806. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MassBank. (2023). MSBNK-Eawag-EQ01130008. Retrieved from [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 3-(difluoromethyl)cyclobutan-1-ol | 1785332-95-7 [amp.chemicalbook.com]

- 4. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes [iris.unime.it]

- 6. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Difluoromethyl)cyclobutan-1-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Difluoromethyl)cyclobutan-1-one (CAS Number: 1461713-56-3), a fluorinated carbocyclic building block of increasing interest in medicinal chemistry. We will delve into its chemical properties, explore a plausible synthetic route based on established methodologies, and discuss its potential applications in the design and development of novel therapeutics. The strategic incorporation of the difluoromethyl group and the cyclobutane scaffold offers a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug discovery.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The difluoromethyl (CHF2) group, in particular, is gaining prominence as a bioisostere for hydroxyl or thiol groups, capable of acting as a lipophilic hydrogen bond donor.[1] When incorporated into a strained four-membered ring system like cyclobutane, the resulting molecule presents a unique three-dimensional exit vector that can effectively explore chemical space and optimize interactions with biological targets.

3-(Difluoromethyl)cyclobutan-1-one serves as a versatile intermediate, providing a gateway to a variety of functionalized cyclobutane derivatives. The ketone functionality can be readily transformed into amines, alcohols, and other groups, while the difluoromethyl moiety imparts desirable electronic and metabolic characteristics.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 3-(Difluoromethyl)cyclobutan-1-one is presented in Table 1. These properties are crucial for medicinal chemists to consider when incorporating this building block into their synthetic and drug design programs.

| Property | Value | Source |

| CAS Number | 1461713-56-3 | [2][3][4][5] |

| Molecular Formula | C5H6F2O | [6][7] |

| Molecular Weight | 120.10 g/mol | [6][7] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

| Boiling Point | (Predicted) 138.2 ± 15.0 °C | [8] |

| Density | (Predicted) 1.246 ± 0.06 g/cm³ | [8] |

The presence of the electron-withdrawing difluoromethyl group is expected to influence the reactivity of the cyclobutane ring and the ketone carbonyl. This electronic effect can impact the acidity of the alpha-protons and the susceptibility of the carbonyl to nucleophilic attack.

Synthesis of 3-(Difluoromethyl)cyclobutan-1-one: A Proposed Pathway

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of 3-(Difluoromethyl)cyclobutan-1-one.

Rationale Behind the Experimental Choices

-

Starting Material: Commercially available cyclobutane-1,3-dione is a logical starting point.

-

Protection: A key challenge is the selective functionalization of one of the two ketone groups. A monoketalization using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) would selectively protect one carbonyl, allowing for the subsequent reaction at the remaining ketone.

-

Difluoromethylation: The introduction of the difluoromethyl group can be achieved using a nucleophilic difluoromethylating agent. (Difluoromethyl)trimethylsilane (TMSCF2H), in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), is a common and effective reagent for this transformation. The reaction proceeds via the addition of the "CF2H-" synthon to the carbonyl group.

-

Deprotection: A mild acidic workup would then be required to remove the ketal protecting group, yielding the desired 3-(difluoromethyl)cyclobutan-1-one.

Detailed Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Methylene-1,4-dioxaspiro[4.3]nonan-8-one (Protected Cyclobutane-1,3-dione)

-

To a solution of cyclobutane-1,3-dione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Allow the reaction to cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the monoprotected cyclobutanone.

Step 2: Synthesis of 3-(Difluoromethyl)cyclobutan-1-one

-

Dissolve the protected cyclobutanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add (Difluoromethyl)trimethylsilane (TMSCF2H) (1.5 eq) to the solution.

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Add a dilute aqueous solution of HCl (e.g., 1 M) and stir at room temperature to effect deprotection of the ketal. Monitor the deprotection by TLC or GC-MS.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(difluoromethyl)cyclobutan-1-one.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(Difluoromethyl)cyclobutan-1-one are not publicly available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of similar functional groups. This information is vital for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to spin-spin coupling. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

δ 5.8-6.2 ppm (1H, t, J ≈ 56 Hz): Proton of the CHF2 group.

-

δ 2.5-3.5 ppm (5H, m): Protons of the cyclobutane ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the carbonyl carbon signal at the downfield region and the carbon of the difluoromethyl group, which will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

δ 205-215 ppm: Carbonyl carbon (C=O).

-

δ 110-120 ppm (t, ¹JCF ≈ 240 Hz): Carbon of the CHF2 group.

-

δ 30-50 ppm: Carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl stretching vibration. The C-F stretching vibrations will also be prominent.

-

~1780 cm⁻¹ (strong): Carbonyl (C=O) stretching of a cyclobutanone.

-

1100-1000 cm⁻¹ (strong): C-F stretching vibrations.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and electronic properties of 3-(difluoromethyl)cyclobutan-1-one make it an attractive building block for the synthesis of novel drug candidates. The incorporation of the difluoromethyl cyclobutane motif can lead to improvements in:

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: The ability of the CHF2 group to act as a hydrogen bond donor can lead to enhanced interactions with protein targets.

-

Lipophilicity and Solubility: The introduction of fluorine can modulate the lipophilicity (logP) of a molecule, which is a critical parameter for its pharmacokinetic profile.

-

Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of a molecule, which can lead to increased selectivity for a particular biological target.

While specific examples of drug candidates containing the 3-(difluoromethyl)cyclobutan-1-one core are not yet widely reported, the broader class of fluoroalkyl-substituted cyclobutanes has been explored in various therapeutic areas. For instance, fluorinated cyclobutane derivatives have been investigated as components of inhibitors for various enzymes and as modulators of receptor activity.

Caption: The impact of incorporating 3-(difluoromethyl)cyclobutan-1-one on drug properties.

Safety and Handling

3-(Difluoromethyl)cyclobutan-1-one is expected to be a chemical irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Difluoromethyl)cyclobutan-1-one represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a conformationally constrained carbocyclic scaffold and an electronically distinct difluoromethyl group offers a powerful tool for the design of novel therapeutics with improved properties. The proposed synthetic route provides a practical approach to access this compound, enabling its broader application in research and development. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of fluorinated building blocks like 3-(difluoromethyl)cyclobutan-1-one will undoubtedly play an increasingly important role.

References

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1956–1967. [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1956–1967. [Link]

-

Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Lin, D., & Prakash, G. K. S. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 64(15), 11484–11499. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Zhang, W., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

Aribo Biotechnology. (2024). CAS: 1461713-56-3 Name: 3-(difluoromethyl)cyclobutan-1-one. Retrieved from [Link]

-

Alibaba. (n.d.). Lightweight 3-(difluoromethyl)cyclobutan-1-one With A 60% Price. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]

- 8. data.uspto.gov [data.uspto.gov]

synthesis and characterization of 3-(difluoromethyl)cyclobutan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Difluoromethyl)cyclobutan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluoromethyl group, in particular, has garnered significant attention for its unique electronic characteristics and its role as a bioisostere for hydroxyl or thiol groups, capable of acting as a weak hydrogen bond donor.[1] When combined with the conformationally constrained cyclobutane scaffold—a motif increasingly utilized to enhance metabolic stability and explore three-dimensional chemical space—the resulting structures become highly valuable building blocks for drug discovery.[2][3] This guide provides a comprehensive technical overview of a robust synthetic pathway to 3-(difluoromethyl)cyclobutan-1-one, a versatile intermediate, and details the essential analytical techniques required for its unambiguous characterization.

Introduction: The Strategic Value of Difluoromethylated Cyclobutanes

The cyclobutane ring is no longer a synthetic curiosity but a strategic component in the design of novel therapeutics. Its puckered, three-dimensional structure provides a rigid scaffold that can orient pharmacophoric elements in a well-defined spatial arrangement, often leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, replacing more common motifs like phenyl rings or flexible alkyl chains with a cyclobutane core can enhance metabolic stability and fine-tune properties such as lipophilicity.[1][3]

The introduction of a difluoromethyl (CHF₂) group onto this scaffold further enhances its utility. Unlike the strongly electron-withdrawing trifluoromethyl (CF₃) group, the CHF₂ moiety possesses a C-H bond that can participate in weak hydrogen bonding interactions, offering unique molecular recognition possibilities.[1] This substituent often improves membrane permeability and metabolic stability, making it a highly sought-after feature in drug candidates.[1] This guide focuses on 3-(difluoromethyl)cyclobutan-1-one, a key building block that combines these advantageous features, providing a synthetic handle (the ketone) for further elaboration into a diverse array of more complex molecules.

Synthesis Pathway: Deoxofluorination of a Cyclobutane Aldehyde

A reliable and scalable synthesis of 3-(difluoromethyl)cyclobutan-1-one can be achieved through a two-step sequence starting from a suitable 3-(hydroxymethyl)cyclobutanone precursor. The strategy involves the oxidation of the primary alcohol to an aldehyde, followed by a deoxofluorination reaction to install the difluoromethyl group. This approach is advantageous as it builds upon well-established and high-yielding transformations.[1][4]

Logical Workflow for Synthesis

Caption: Synthetic workflow from a precursor alcohol to the target ketone.

Experimental Protocol

PART A: Swern Oxidation to 3-Formylcyclobutan-1-one

This protocol describes the oxidation of the precursor alcohol to the key aldehyde intermediate. The Swern oxidation is chosen for its mild conditions and high efficiency, minimizing over-oxidation or side reactions.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.

-

DMSO Addition: Add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.

-

Substrate Addition: A solution of 3-(hydroxymethyl)cyclobutan-1-one (1.0 eq.) in a small volume of anhydrous DCM is added dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 45 minutes.

-

Quenching: Add triethylamine (Et₃N, 5.0 eq.) dropwise, which may cause a slight exotherm. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Workup: Add water (50 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is typically of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

PART B: Deoxofluorination to 3-(Difluoromethyl)cyclobutan-1-one

This step converts the aldehyde to the target difluoromethyl group using a specialized fluorinating agent. Morpholinosulfur trifluoride (Morph-DAST) is an effective and relatively safe deoxofluorinating reagent for this transformation.[1][4]

-

Reactor Setup: In a flame-dried flask under an argon atmosphere, dissolve the crude 3-formylcyclobutan-1-one (1.0 eq.) from the previous step in anhydrous DCM (80 mL). Cool the solution to 0 °C.

-

Fluorinating Agent Addition: Add Morph-DAST (1.5 eq.) dropwise to the solution. Caution: Deoxofluorinating agents can release HF upon contact with moisture and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(difluoromethyl)cyclobutan-1-one as a clear oil.

Analytical Characterization

Unambiguous confirmation of the structure and purity of the synthesized 3-(difluoromethyl)cyclobutan-1-one requires a combination of spectroscopic techniques.

Characterization Workflow

Sources

A Spectroscopic Investigation of 3-(difluoromethyl)cyclobutan-1-one: A Guide for Researchers

Abstract: The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The cyclobutane ring, a "bioisostere" for larger and more flexible hydrocarbon chains, offers a unique conformational profile. When combined with a difluoromethyl group, the resulting 3-(difluoromethyl)cyclobutan-1-one presents a valuable building block with distinct electronic and steric properties. This technical guide provides an in-depth analysis of the predicted and expected spectral data for 3-(difluoromethyl)cyclobutan-1-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and interpretation strategies are provided to equip researchers, scientists, and drug development professionals with the necessary tools for the characterization of this and similar fluorinated compounds.

Introduction: The Significance of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is of particular interest as a bioisosteric replacement for a hydroxyl group or a thiol, and it can act as a hydrogen bond donor. The rigid, puckered structure of the cyclobutane ring system imparts a defined three-dimensional geometry to molecules, which can be advantageous in optimizing interactions with biological targets. Consequently, understanding the precise structural features of building blocks like 3-(difluoromethyl)cyclobutan-1-one is paramount for their effective utilization in synthetic chemistry. This guide serves as a comprehensive resource for the spectroscopic characterization of this important fluorinated ketone.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(difluoromethyl)cyclobutan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Table 1: Predicted NMR Spectral Data for 3-(difluoromethyl)cyclobutan-1-one

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 5.8 - 6.2 | t | JHF ≈ 56 Hz | CHF₂ |

| 3.0 - 3.4 | m | CH₂ adjacent to C=O | ||

| 2.6 - 3.0 | m | CH₂ adjacent to CH-CHF₂ | ||

| 2.4 - 2.8 | m | CH-CHF₂ | ||

| ¹³C NMR | 205 - 215 | t | JCF ≈ 20-30 Hz | C=O |

| 110 - 115 | t | JCF ≈ 240-250 Hz | CHF₂ | |

| 40 - 45 | s | CH₂ adjacent to C=O | ||

| 35 - 40 | t | JCF ≈ 20-25 Hz | CH-CHF₂ | |

| 25 - 30 | s | CH₂ adjacent to CH-CHF₂ | ||

| ¹⁹F NMR | -110 to -130 | d | JFH ≈ 56 Hz | CHF₂ |

Rationale for Predicted NMR Data:

-

¹H NMR: The proton of the difluoromethyl group is expected to appear significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms and will be split into a triplet by the two equivalent fluorine atoms. The cyclobutane protons will exhibit complex multiplets in the aliphatic region, with the protons adjacent to the electron-withdrawing carbonyl group appearing further downfield.

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 205-215 ppm and may show a small triplet coupling to the fluorine atoms. The difluoromethyl carbon will be significantly influenced by the attached fluorines, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF) and a chemical shift around 110-115 ppm. The other cyclobutane carbons will appear in the aliphatic region.

-

¹⁹F NMR: The two equivalent fluorine atoms of the difluoromethyl group will give rise to a single resonance that is split into a doublet by the adjacent proton. The chemical shift is predicted based on typical values for alkyl-CHF₂ groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for 3-(difluoromethyl)cyclobutan-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1780 - 1760 | Strong | C=O stretching (ketone in a four-membered ring) |

| 1150 - 1050 | Strong | C-F stretching |

Rationale for Predicted IR Data:

The most characteristic absorption will be the strong C=O stretch of the ketone. The frequency of this absorption is sensitive to ring strain; for cyclobutanones, it is typically found at a higher wavenumber (1780-1760 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). The C-H stretching of the aliphatic protons will be present in their usual region. Strong absorptions corresponding to the C-F stretching vibrations are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 3-(difluoromethyl)cyclobutan-1-one

| m/z | Predicted Relative Intensity | Assignment |

| 120 | Moderate | [M]⁺ (Molecular Ion) |

| 92 | Moderate | [M - CO]⁺ |

| 69 | Strong | [M - CHF₂]⁺ |

| 51 | Strong | [CHF₂]⁺ |

Rationale for Predicted MS Data:

The molecular ion peak is expected at an m/z of 120, corresponding to the molecular weight of C₅H₆F₂O. Common fragmentation pathways for cyclic ketones include the loss of carbon monoxide (CO) and alpha-cleavage. The loss of the difluoromethyl radical would lead to a significant fragment at m/z 69. The difluoromethyl cation itself would produce a strong signal at m/z 51.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a small organic molecule like 3-(difluoromethyl)cyclobutan-1-one.

NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(difluoromethyl)cyclobutan-1-one into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A standard single-pulse experiment is usually sufficient.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the ¹⁹F NMR spectrum. A proton-coupled or decoupled experiment can be performed.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the chemical shift scale of the ¹H and ¹³C spectra to the TMS signal (0 ppm). For the ¹⁹F spectrum, an external reference like CFCl₃ (0 ppm) is often used.

-

Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants.

-

Infrared (IR) Spectroscopy

Caption: Workflow for IR spectroscopy using an ATR accessory.

Detailed Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small drop of neat 3-(difluoromethyl)cyclobutan-1-one directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Lower the ATR press to ensure good contact between the sample and the crystal (if applicable for the instrument).

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically process the data to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the key absorption peaks, paying close attention to the carbonyl and C-F stretching regions.

-

Mass Spectrometry (MS)

Caption: Workflow for mass spectrometry using a GC-MS system.

Detailed Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of 3-(difluoromethyl)cyclobutan-1-one (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

Data Acquisition:

-

Set up the GC method, including the injection volume, inlet temperature, oven temperature program, and column flow rate.

-

Set up the MS method, including the ionization mode (typically electron ionization - EI at 70 eV), mass range to be scanned, and scan speed.

-

Inject the sample into the GC-MS system. The compound will be vaporized, separated from the solvent and any impurities on the GC column, and then introduced into the mass spectrometer.

-

-

Data Processing:

-

The software will generate a total ion chromatogram (TIC).

-

A mass spectrum will be generated for the chromatographic peak corresponding to 3-(difluoromethyl)cyclobutan-1-one.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(difluoromethyl)cyclobutan-1-one and detailed protocols for their acquisition and interpretation. By understanding the principles behind NMR, IR, and MS and by following robust experimental procedures, researchers can confidently characterize this and other novel fluorinated compounds, accelerating their research and development efforts in medicinal chemistry and materials science.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

PubChem. (n.d.). 3-(Trifluoromethyl)cyclobutan-1-one. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Cyclobutanone. Retrieved from [Link]

The Enigmatic Reactivity of the Difluoromethyl Group within the Cyclobutane Scaffold: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the difluoromethyl (CF₂H) group, when appended to a cyclobutane ring, presents a unique and compelling combination of structural and electronic features. This in-depth technical guide provides a comprehensive exploration of the synthesis and reactivity of difluoromethyl-substituted cyclobutanes. We will delve into the nuanced interplay between the strained four-membered ring and the electron-withdrawing, yet hydrogen-bond-donating, CF₂H group. This guide will dissect the reactivity of both the cyclobutane core, through carbocation and radical intermediates, and the difluoromethyl moiety itself, examining C-H functionalization and C-F bond activation. Authored for researchers, scientists, and drug development professionals, this document aims to provide both foundational knowledge and actionable insights into the chemical behavior of this increasingly important structural motif, complete with detailed experimental protocols and mechanistic visualizations.

Introduction: The Strategic Alliance of the Difluoromethyl Group and the Cyclobutane Ring

The confluence of the difluoromethyl group and the cyclobutane scaffold in medicinal chemistry is a testament to the power of synergistic structural modifications. The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational rigidity that can favorably pre-organize pharmacophoric elements for optimal target binding.[1] Its three-dimensional nature provides an effective means to escape the flatland of aromatic systems, often leading to improved solubility and metabolic stability.

The difluoromethyl group, on the other hand, is a fascinating bioisostere for hydroxyl, thiol, and even amine functionalities.[2] Its strong electron-withdrawing nature enhances metabolic stability, while its lipophilic character can improve membrane permeability.[2] Crucially, unlike the trifluoromethyl group, the CF₂H moiety possesses an acidic proton capable of participating in hydrogen bonding, a feature that can be pivotal for target engagement.[2] The combination of these two motifs, therefore, presents a compelling strategy for the design of novel therapeutic agents. This guide will illuminate the chemical intricacies of this partnership, providing a roadmap for its effective utilization in drug development programs.

Synthetic Strategies for Accessing Difluoromethylcyclobutanes

The journey into the reactivity of difluoromethylcyclobutanes begins with their synthesis. A variety of methods have been developed to construct these valuable building blocks, each with its own set of advantages and substrate scope.

From Bicyclobutanes: A Photochemical Approach

A novel and efficient method for the direct introduction of the difluoromethyl group onto a cyclobutane framework involves the photochemical reaction of bicyclobutanes.[3][4] This approach leverages the high ring strain of bicyclobutanes to drive the reaction forward.

Experimental Protocol: Photochemical Difluoromethylation of Bicyclobutane [4]

Materials:

-

Bicyclobutane substrate (e.g., arylsulfonylbicyclo[1.1.0]butane) (1.0 equiv)

-

Ethyl bromodifluoroacetate (2.0 equiv)

-

Iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol%)

-

Acetone (solvent)

-

Blue LED light source

Procedure:

-

In a nitrogen-filled glovebox, combine the bicyclobutane substrate, ethyl bromodifluoroacetate, and the iridium photocatalyst in a reaction vial.

-

Add anhydrous acetone to dissolve the reagents.

-

Seal the vial and remove it from the glovebox.

-

Irradiate the reaction mixture with a blue LED light source at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoroalkyl cyclobutane.

Caption: Photochemical difluoromethylation of a bicyclobutane.

Synthesis of Functionalized Difluoromethylcyclobutane Building Blocks

The synthesis of functionalized difluoromethylcyclobutanes, such as those bearing carboxylic acid or amine groups, provides versatile intermediates for further elaboration in drug discovery programs.[2][5]

Experimental Protocol: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid [5]

Materials:

-

Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 equiv)

-

Oxalyl chloride (1.5 equiv)

-

Dimethyl sulfoxide (DMSO) (2.0 equiv)

-

Triethylamine (3.0 equiv)

-

(Difluoromethyl)phenylsulfone (1.2 equiv)

-

Potassium tert-butoxide (1.2 equiv)

-

Magnesium turnings (excess)

-

Methanol (solvent)

-

Diethyl ether (solvent)

-

Sodium hydroxide (for hydrolysis)

Procedure:

Step 1: Swern Oxidation

-

Dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Add DMSO dropwise and stir for 10 minutes.

-

Add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in DCM dropwise.

-

Stir for 30 minutes, then add triethylamine and allow the reaction to warm to room temperature.

-

Quench with water and extract with DCM. The organic layers are combined, dried, and concentrated to give the crude aldehyde.

Step 2: Difluoromethylation

-

Dissolve (difluoromethyl)phenylsulfone in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add potassium tert-butoxide and stir for 30 minutes.

-

Add the crude aldehyde from Step 1 and stir at -78 °C for 1 hour.

-

Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are dried and concentrated.

Step 3: Desulfonylation

-

Dissolve the product from Step 2 in methanol.

-

Add magnesium turnings and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

Step 4: Hydrolysis

-

Dissolve the resulting ester in a mixture of methanol and water.

-

Add sodium hydroxide and stir at room temperature overnight.

-

Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Reactivity of the Cyclobutane Ring in Difluoromethylated Systems

The presence of the electron-withdrawing difluoromethyl group significantly influences the reactivity of the cyclobutane ring. This section explores the generation and subsequent reactions of key reactive intermediates.

Generation and Reactions of Difluoromethylcyclobutyl Cations

The formation of a carbocation adjacent to a difluoromethyl group is a key transformation that enables a variety of nucleophilic substitution reactions. These cations can be generated from corresponding alcohols under acidic conditions.

Caption: Generation and reaction of a difluoromethylcyclobutyl cation.

Computational studies on related α-fluoroalkyl substituted carbocations suggest that the electron-withdrawing nature of the fluoroalkyl group can influence the stability and rearrangement pathways of the carbocation.[6] While a primary carbocation is generally unstable, the presence of the cyclobutyl ring allows for charge delocalization, and the difluoromethyl group will impact the preferred conformation and reactivity of this intermediate.[6]

Radical-Mediated Functionalization

The generation of a radical on the cyclobutane ring offers an alternative pathway for functionalization. These radicals can be generated from suitable precursors, such as the corresponding alcohols, and can participate in a variety of addition and coupling reactions.

Reactivity of the Difluoromethyl Group on the Cyclobutane Scaffold

The difluoromethyl group itself is not an inert spectator on the cyclobutane ring. Its C-H and C-F bonds can be selectively functionalized, providing further avenues for molecular diversification.

C-H Bond Functionalization

The C-H bond of the difluoromethyl group is acidic due to the presence of the two electron-withdrawing fluorine atoms, making it susceptible to deprotonation under basic conditions. The resulting carbanion can then react with various electrophiles. Furthermore, modern photochemical methods offer a powerful tool for the direct functionalization of this C-H bond.[7]

While specific examples of photochemical C-H functionalization on difluoromethylcyclobutane are still emerging, the principles established for other systems are likely applicable. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical abstracts the hydrogen atom from the CF₂H group, followed by reaction of the resulting difluoromethyl radical.

C-F Bond Activation

The activation of the strong C-F bond is a challenging but rewarding transformation. Lewis acids are commonly employed to facilitate this process, where coordination of the Lewis acid to the fluorine atom weakens the C-F bond and promotes its cleavage.[8][9] This can lead to the formation of a difluorocarbene or a difluoromethyl cation, which can then undergo further reactions.

While direct experimental evidence for Lewis acid-mediated C-F bond activation of a difluoromethyl group on a cyclobutane is limited, studies on trifluoromethyl-substituted cyclopropanes provide a valuable precedent.[10] In these systems, a Lewis acid can promote the elimination of a fluoride ion, leading to ring-opening and the formation of a difluoroallyl cation. A similar reactivity pattern could be anticipated for difluoromethylcyclobutanes, potentially leading to ring-expanded or ring-opened products.

Conformational Considerations

The conformational preference of the difluoromethyl group on the cyclobutane ring (axial vs. equatorial) can have a significant impact on the molecule's overall shape and its interactions with biological targets. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents.[11] The energetic preference for one conformation over the other is governed by a complex interplay of steric and electronic effects. Generally, larger substituents prefer the less sterically hindered equatorial position.[11] However, the electronic nature of the difluoromethyl group and potential dipole-dipole interactions can also influence this equilibrium.

Conclusion and Future Outlook

The difluoromethylcyclobutane motif represents a powerful and versatile platform for the design of novel bioactive molecules. The unique interplay of the strained cyclobutane ring and the electronically distinct difluoromethyl group gives rise to a rich and nuanced reactivity profile. This guide has provided a comprehensive overview of the key synthetic strategies to access these compounds and has delved into the reactivity of both the cyclobutane core and the difluoromethyl substituent.

Future research in this area will likely focus on the development of more efficient and selective methods for the C-H and C-F functionalization of the difluoromethyl group in this specific context. The exploration of asymmetric syntheses to control the stereochemistry of these rigid scaffolds will also be a critical area of investigation. As our understanding of the subtle conformational and electronic effects of the difluoromethyl group on the cyclobutane ring deepens, so too will our ability to rationally design and synthesize the next generation of innovative therapeutics.

References

- Molecules 2013, 18, 15542-15573; doi:10.3390/molecules181215542

-

Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 2022, 27(24), 8849. [Link]

-

Duan, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 26(10), 5512-5518. [Link]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

-

Pervov, V. S., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15573. [Link]

-

Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. [Link]

-

Feng, J., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. [Link]

-

Yanai, H., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

-

Prakash, G. K. S., et al. (2014). Ab initio structural studies of cyclobutylmethyl cations: Effect of fluoroalkyl groups on the relative stability of the carbocations. Journal of the American Chemical Society, 136(4), 1553-1560. [Link]

-

Wang, C., et al. (2024). Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). PubChem. [Link]

-

Olah, G. A., Prakash, G. K. S., & Rasul, G. (2013). Study of the fluoro- and chlorodimethylbutyl cations. Proceedings of the National Academy of Sciences, 110(21), 8427-8430. [Link]

-

Olah, G. A., Prakash, G. K. S., & Rasul, G. (2013). Study of the fluoro- and chlorodimethylbutyl cations. Proceedings of the National Academy of Sciences of the United States of America, 110(21), 8427–8430. [Link]

-

Wang, Y., et al. (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. Angewandte Chemie International Edition. [Link]

-

Conformational analysis. Chemistry LibreTexts. [Link]

-

Axial Or Equatorial. Fvs. [Link]

-

Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Wang, J., et al. (2016). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society, 138(41), 13538–13541. [Link]

-

ring strain and reactivity. Reddit. [Link]

-

Li, Y., et al. (2020). Photochemical difluoromethylation of alkynes: synthesis of CF2H-substituted seven-membered dioxodibenzothiazepines and dibenzazepines. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]

-

Fuchibe, K., Oki, R., Hatta, H., & Ichikawa, J. (2018). Single C−F Bond Activation of the CF3 Group with a Lewis Acid: CF3‐Cyclopropanes as Versatile 4,4‐Difluorohomoallylating Agents. Chemistry – A European Journal, 24(68), 17932-17935. [Link]

-

Fuchibe, K., Oki, R., & Ichikawa, J. (2017). Lewis Acid Promoted Single C−F Bond Activation of the CF3 Group: SN1′‐Type 3,3‐Difluoroallylation of Arenes with 2‐Trifluoromethyl‐1‐alkenes. Angewandte Chemie International Edition, 56(21), 5890-5893. [Link]

-

Axial vs Equatorial Position (Part I). YouTube. [Link]

-

Fuchibe, K., Oki, R., Hatta, H., & Ichikawa, J. (2018). Single C−F Bond Activation of the CF3 Group with a Lewis Acid: CF3‐Cyclopropanes as Versatile 4,4‐Difluorohomoallylating Agents. Chemistry – A European Journal, 24(68), 17932-17935. [Link]

-

Glossman-Mitnik, D. (2013). Computational Study of the Chemical Reactivity Properties of the Rhodamine B Molecule. Procedia Computer Science, 18, 816-825. [Link]

-

Conformations of cyclohexanes. Chemistry LibreTexts. [Link]

-

Michalik, D., et al. (2011). DFT studies of cation binding by ??-cyclodextrin. Theoretical Chemistry Accounts, 130(4-6), 939-953. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Latent Reactivity of 3-(Difluoromethyl)cyclobutan-1-one: A Technical Guide to Unlocking Novel Transformations for Drug Discovery

Abstract

The strategic incorporation of fluorinated motifs into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these, the difluoromethyl group (CHF₂) has garnered significant interest as a bioisostere for hydroxyl and thiol groups, capable of engaging in unique hydrogen bonding interactions. When appended to a strained carbocyclic scaffold like cyclobutanone, the resulting molecule, 3-(difluoromethyl)cyclobutan-1-one, presents a fascinating convergence of functionalities. The inherent ring strain of the cyclobutanone core provides a thermodynamic driving force for a variety of transformations, while the potent electron-withdrawing nature of the difluoromethyl group activates the carbonyl for nucleophilic attack and can influence the regioselectivity of adjacent C-H bond functionalization. This technical guide delves into the untapped synthetic potential of 3-(difluoromethyl)cyclobutan-1-one, proposing a series of novel, high-value chemical transformations. We will explore catalyst-mediated ring expansions, site-selective C-H functionalizations, and stereocontrolled conjugate additions, providing not only the theoretical framework and mechanistic rationale but also detailed, actionable experimental protocols for their execution. This document is intended to serve as a comprehensive resource for researchers in synthetic and medicinal chemistry, aiming to accelerate the discovery of novel chemical matter for drug development.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane motif is increasingly recognized as a valuable "saturated bioisostere" in drug design, offering a rigid, three-dimensional scaffold that can improve metabolic stability and binding affinity by occupying a distinct chemical space compared to traditional aromatic or aliphatic linkers. The introduction of fluorine atoms, particularly the difluoromethyl group, further enhances the desirability of this scaffold. The CHF₂ group is a weak hydrogen bond donor and its strong electron-withdrawing properties can significantly alter the pKa of neighboring functionalities and enhance the electrophilicity of carbonyl groups.

3-(Difluoromethyl)cyclobutan-1-one stands at the intersection of these advantageous features. Its synthesis is readily achievable from commercially available precursors, such as the oxidation of 3-(difluoromethyl)cyclobutan-1-ol. This guide will move beyond the expected carbonyl chemistry (e.g., reduction, olefination) to explore more complex and novel transformations that leverage the unique electronic and steric properties of this substrate.

Proposed Novel Reaction Cascades

This section outlines three classes of novel reactions that are predicted to be highly effective with 3-(difluoromethyl)cyclobutan-1-one, based on a synthesis of literature precedents on related systems. For each class, we will discuss the mechanistic rationale, highlighting the anticipated role of the difluoromethyl group.

Rhodium-Catalyzed [4+1] Ring Expansion: Access to Functionalized Cyclopentenones

The strain energy of the cyclobutane ring makes it an excellent substrate for transition-metal-catalyzed C-C bond activation and ring expansion reactions. We propose a rhodium(I)-catalyzed reaction that would transform 3-(difluoromethyl)cyclobutan-1-one into a valuable difluoromethyl-substituted cyclopentenone, a scaffold present in numerous biologically active molecules.

Mechanistic Rationale: The catalytic cycle is anticipated to initiate with the oxidative addition of the Rh(I) catalyst into the C1-C2 bond of the cyclobutanone, a process facilitated by the ring strain. The electron-withdrawing difluoromethyl group at the C3 position is expected to polarize the C-C bonds, potentially influencing the regioselectivity of this insertion. Following oxidative addition to form a rhodacyclopentanone intermediate, a subsequent β-carbon elimination and reductive elimination sequence would furnish the ring-expanded cyclopentenone product.

Diagram of Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the Rh-catalyzed ring expansion.

Photocatalytic C-H Arylation: A Novel Approach to 2,3-Disubstituted Cyclobutanes

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. We propose a photocatalytic approach for the direct arylation of the C2-position of 3-(difluoromethyl)cyclobutan-1-one. This reaction would leverage the ketone functionality as an intrinsic directing group under mild, visible-light-mediated conditions.

Mechanistic Rationale: The reaction is hypothesized to proceed via a hydrogen atom transfer (HAT) mechanism. Upon irradiation with visible light, a suitable photocatalyst (e.g., an iridium or organic dye-based catalyst) will reach an excited state. This excited-state photocatalyst can then abstract a hydrogen atom from the α-carbon (C2) of the cyclobutanone, a process that may be facilitated by the electron-withdrawing effect of the adjacent carbonyl group. The resulting α-keto radical can then be trapped by an aryl radical, generated in situ from an aryl halide or diazonium salt, to form the C-C bond. The difluoromethyl group at the C3 position is expected to sterically hinder the C4 position, favoring functionalization at the C2 position.

Diagram of Proposed Photocatalytic Cycle:

Caption: Proposed mechanism for photocatalytic C-H arylation.

Organocatalytic Asymmetric Michael Addition: Stereoselective Synthesis of Functionalized Cyclobutanes

The electron-withdrawing difluoromethyl group enhances the acidity of the α-protons of the cyclobutanone, making it a suitable nucleophile in enamine-catalyzed reactions. We propose an organocatalytic asymmetric Michael addition to α,β-unsaturated acceptors, such as nitroolefins or enones, to generate highly functionalized chiral cyclobutane derivatives with control over two stereocenters.

Mechanistic Rationale: A chiral secondary amine catalyst (e.g., a proline derivative) will react with the cyclobutanone to form a chiral enamine intermediate. This enamine will then undergo a stereoselective conjugate addition to the Michael acceptor. The stereochemical outcome will be dictated by the chiral environment created by the catalyst. The difluoromethyl substituent is expected to influence the facial selectivity of the attack by the enamine on the electrophile. Subsequent hydrolysis of the resulting iminium ion will regenerate the catalyst and afford the desired Michael adduct.

Diagram of Proposed Catalytic Cycle:

Caption: Proposed cycle for organocatalytic Michael addition.

Experimental Protocols

The following protocols are proposed as starting points for the investigation of the novel reactions of 3-(difluoromethyl)cyclobutan-1-one. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of 3-(Difluoromethyl)cyclobutan-1-one

This procedure is adapted from standard oxidation protocols of secondary alcohols.

-

Materials: 3-(Difluoromethyl)cyclobutan-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a stirred solution of 3-(difluoromethyl)cyclobutan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(difluoromethyl)cyclobutan-1-one.

-

-

Expected Characterization:

-

¹H NMR: Signals corresponding to the CHF₂ proton (triplet), and the cyclobutane ring protons.

-

¹³C NMR: A triplet for the CHF₂ carbon due to C-F coupling, a signal for the carbonyl carbon, and signals for the other cyclobutane carbons.

-

¹⁹F NMR: A doublet of triplets corresponding to the two equivalent fluorine atoms.

-

Protocol for Rhodium-Catalyzed [4+1] Ring Expansion

This protocol is based on established procedures for rhodium-catalyzed ring expansions of cyclobutanones.

-

Materials: 3-(Difluoromethyl)cyclobutan-1-one, [Rh(CO)₂Cl]₂, a suitable phosphine ligand (e.g., BINAP), a silver salt (e.g., AgSbF₆), and a high-boiling solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

In a glovebox, charge a reaction vial with [Rh(CO)₂Cl]₂ (2.5 mol%) and the phosphine ligand (5.5 mol%).

-

Add the solvent and stir for 10 minutes.

-

Add the silver salt (10 mol%) and stir for another 10 minutes.

-

Add a solution of 3-(difluoromethyl)cyclobutan-1-one (1.0 eq) in the solvent.

-

Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired cyclopentenone.

-

Protocol for Photocatalytic C-H Arylation

This protocol is adapted from literature procedures for photocatalytic C-H functionalization.

-

Materials: 3-(Difluoromethyl)cyclobutan-1-one, an aryl halide (e.g., 4-iodotoluene), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), a base (e.g., K₂CO₃), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

To a reaction tube, add 3-(difluoromethyl)cyclobutan-1-one (1.0 eq), the aryl halide (1.5 eq), the photocatalyst (1-2 mol%), and the base (2.0 eq).

-

Degas the solvent by sparging with argon for 15 minutes and then add it to the reaction tube.

-

Seal the tube and place it in front of a blue LED light source.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol for Organocatalytic Asymmetric Michael Addition

This protocol is based on established methods for organocatalytic conjugate additions.

-

Materials: 3-(Difluoromethyl)cyclobutan-1-one, a Michael acceptor (e.g., trans-β-nitrostyrene), a chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether), an acid co-catalyst (e.g., benzoic acid), and a solvent (e.g., toluene).

-

Procedure:

-

To a reaction vial, add the chiral catalyst (10 mol%) and the acid co-catalyst (10 mol%).

-

Add the solvent and stir for 5 minutes.

-

Add 3-(difluoromethyl)cyclobutan-1-one (1.2 eq) and stir for another 5 minutes.

-

Add the Michael acceptor (1.0 eq).

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, directly purify the reaction mixture by flash column chromatography to afford the Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

-

Data Presentation and Expected Outcomes

The successful execution of the proposed reactions is expected to yield novel, highly functionalized cyclobutane and cyclopentenone derivatives. The anticipated outcomes and key analytical data are summarized in the table below.